N-(1,5-dimethylpyrazol-3-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
Description
N-(1,5-dimethylpyrazol-3-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide: is a synthetic organic compound that features a pyrrolidine ring substituted with a carboxamide group, a pyrazole ring, and an ethoxyphenyl group
Properties
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-4-24-15-9-7-14(8-10-15)16-6-5-11-22(16)18(23)19-17-12-13(2)21(3)20-17/h7-10,12,16H,4-6,11H2,1-3H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYINBRKAYARBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2C(=O)NC3=NN(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 1,5-dimethylpyrazole, 4-ethoxybenzaldehyde, and pyrrolidine.
Step 1 Formation of Intermediate: The first step involves the condensation of 1,5-dimethylpyrazole with 4-ethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base.
Step 2 Cyclization: The Schiff base undergoes cyclization with pyrrolidine in the presence of a suitable catalyst, such as a Lewis acid, to form the pyrrolidine ring.
Step 3 Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the synthesis of N-(1,5-dimethylpyrazol-3-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide would involve optimization of reaction conditions to maximize yield and purity. This includes:
Scaling Up: Using larger reactors and continuous flow systems to handle bulk quantities.
Catalyst Optimization: Employing more efficient and recyclable catalysts.
Purification: Implementing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen atoms or other functional groups on the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents targeting specific enzymes or receptors.
Biological Probes: Utilized in the development of probes for studying biological pathways and interactions.
Industry
Agriculture: Possible application as a component in agrochemicals for pest control.
Electronics: Use in the fabrication of organic electronic devices due to its unique electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrrolidine rings can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of the target molecules. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethylpyrazol-3-yl)-2-phenylpyrrolidine-1-carboxamide
- N-(1,5-dimethylpyrazol-3-yl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Uniqueness
- Structural Features : The presence of the ethoxy group on the phenyl ring distinguishes it from other similar compounds, potentially altering its electronic and steric properties.
- Reactivity : The specific substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it unique in its class.
This detailed overview provides a comprehensive understanding of N-(1,5-dimethylpyrazol-3-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
